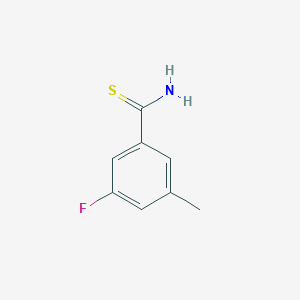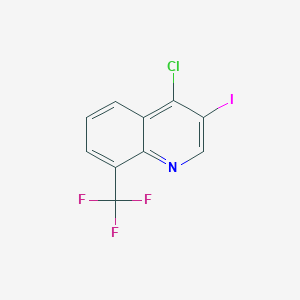
4-Chloro-3-iodo-8-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD24368347 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure and characteristics have been the subject of extensive research, leading to its use in multiple fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD24368347 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of MFCD24368347 is scaled up using advanced techniques to meet the demand for this compound. Large-scale production often involves continuous flow reactors and automated systems to maintain consistency and efficiency. The industrial methods focus on maximizing yield while minimizing waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: MFCD24368347 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents to form new products.
Common Reagents and Conditions: The reactions involving MFCD24368347 often require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can be carried out using halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of MFCD24368347 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
MFCD24368347 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, MFCD24368347 is investigated for its potential therapeutic properties and its role in drug development. Industrially, it is utilized in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD24368347 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or experimental outcomes.
Comparación Con Compuestos Similares
Similar Compounds: MFCD24368347 can be compared with other compounds that have similar structures or properties. Some of these similar compounds include those with analogous functional groups or reactivity patterns.
Uniqueness: What sets MFCD24368347 apart from similar compounds is its unique combination of stability and reactivity. This balance allows it to participate in a wide range of reactions while maintaining its integrity under various conditions. Additionally, its specific molecular structure may confer unique biological or chemical properties that are not observed in closely related compounds.
Conclusion
MFCD24368347 is a versatile compound with significant importance in various scientific and industrial fields. Its ability to undergo diverse chemical reactions, coupled with its unique properties, makes it a valuable tool for researchers and industry professionals alike. The ongoing study of this compound continues to reveal new applications and insights, further solidifying its role in advancing scientific knowledge and technological innovation.
Propiedades
Fórmula molecular |
C10H4ClF3IN |
|---|---|
Peso molecular |
357.50 g/mol |
Nombre IUPAC |
4-chloro-3-iodo-8-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4ClF3IN/c11-8-5-2-1-3-6(10(12,13)14)9(5)16-4-7(8)15/h1-4H |
Clave InChI |
VGKPJAIDOABTEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)
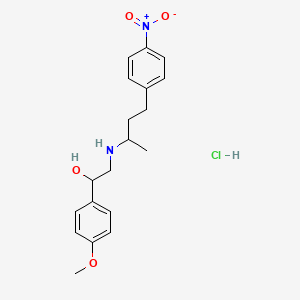


![[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13S,15R)-8,10,12-triacetyloxy-2,6,15-trihydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate](/img/structure/B13441105.png)


![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)
![N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide](/img/structure/B13441142.png)
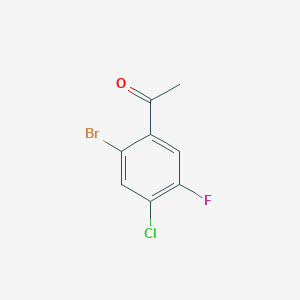
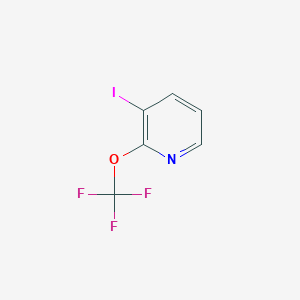
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)
